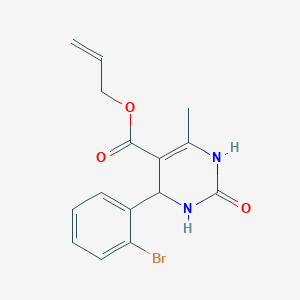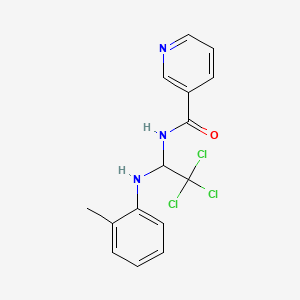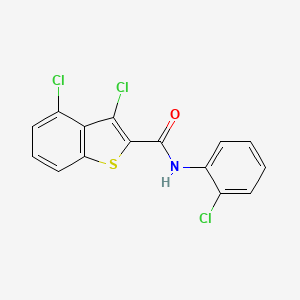![molecular formula C25H17Cl2N5O2S B11703772 (4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703772.png)
(4E)-4-[2-(2,4-dichlorophenyl)hydrazinylidene]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4E)-4-[2-(2,4-ジクロロフェニル)ヒドラジニリデン]-2-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンは、ヒドラゾンとチアゾールのクラスに属する複雑な有機化合物です。
準備方法
合成経路と反応条件
(4E)-4-[2-(2,4-ジクロロフェニル)ヒドラジニリデン]-2-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンの合成は、通常、以下の手順を伴います。
ヒドラゾンの生成: この手順では、2,4-ジクロロフェニルヒドラジンを適切なアルデヒドまたはケトンと反応させて、ヒドラゾン中間体を生成します。
環化: ヒドラゾン中間体は、酸性または塩基性条件下でチアゾール誘導体と環化して、最終的な化合物を生成します。
工業生産方法
このような化合物の工業生産方法は、収率と純度を最大化する反応条件の最適化をしばしば伴います。これには、触媒の使用、制御された温度と圧力条件、再結晶またはクロマトグラフィーなどの精製技術が含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、酸化反応を起こし、様々な酸化誘導体の生成につながる可能性があります。
還元: 還元反応は、この化合物を還元形に変換し、その生物学的活性を変化させる可能性があります。
置換: この化合物は、置換反応に関与することができ、1つまたは複数の置換基が他の官能基に置き換えられます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化はヒドロキシル化またはカルボキシル化誘導体を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
科学的研究の応用
化学
この化合物は、より複雑な分子や材料の合成におけるビルディングブロックとして使用されます。
生物学
それは、抗菌性、抗真菌性、抗癌性などの様々な生物学的活性を示す可能性があります。
医学
産業
染料、顔料、ポリマーなどの特定の特性を持つ新素材の開発に使用されます。
作用機序
(4E)-4-[2-(2,4-ジクロロフェニル)ヒドラジニリデン]-2-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化し、様々な生物学的効果をもたらす可能性があります。関与する経路には、シグナル伝達、遺伝子発現、代謝プロセスが含まれます。
類似の化合物との比較
類似の化合物
- (4E)-4-[2-(2,4-ジクロロフェニル)ヒドラジニリデン]-2-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オン
- (4E)-4-[2-(2,4-ジクロロフェニル)ヒドラジニリデン]-2-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オン
独自性
(4E)-4-[2-(2,4-ジクロロフェニル)ヒドラジニリデン]-2-[4-(4-メトキシフェニル)-1,3-チアゾール-2-イル]-5-フェニル-2,4-ジヒドロ-3H-ピラゾール-3-オンの独自性は、その特定の構造にあり、これが独特の化学的および生物学的特性を付与しています。これは、様々な科学的および産業的応用に適した貴重な化合物です。
類似化合物との比較
Similar Compounds
- **(4E)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- **(4E)-4-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C25H17Cl2N5O2S |
|---|---|
分子量 |
522.4 g/mol |
IUPAC名 |
4-[(2,4-dichlorophenyl)diazenyl]-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C25H17Cl2N5O2S/c1-34-18-10-7-15(8-11-18)21-14-35-25(28-21)32-24(33)23(22(31-32)16-5-3-2-4-6-16)30-29-20-12-9-17(26)13-19(20)27/h2-14,31H,1H3 |
InChIキー |
CLIUEHABRBZGJR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(=C(N3)C4=CC=CC=C4)N=NC5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide](/img/structure/B11703692.png)

![propan-2-yl 1,3-dioxo-2-[2-oxo-2-(propan-2-yloxy)ethyl]-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B11703708.png)

![4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11703720.png)
![N'-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B11703727.png)
![4-{[4-(Dimethylamino)benzylidene]amino}benzoic acid](/img/structure/B11703729.png)
![2-{(2E)-2-[(2E)-3-(3-nitrophenyl)prop-2-en-1-ylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine](/img/structure/B11703731.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703736.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11703738.png)
![2,6-dichloro-N-[(2Z)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703740.png)
![2-methoxy-4-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11703743.png)

